ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H14BrN3O2 and a molecular weight of 276.13 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.
Preparation Methods
The synthesis of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate involves several steps. One common method includes the reaction of 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole with ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Chemical Reactions Analysis
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Comparison with Similar Compounds
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate can be compared with similar compounds such as:
4-bromo-1-methyl-1H-pyrazole: Lacks the ester and methylamino groups, making it less versatile in chemical reactions.
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate:
The presence of both the bromine atom and the ester group in this compound makes it unique and valuable for various synthetic and research purposes.
Properties
CAS No. |
1454848-20-4 |
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Molecular Formula |
C9H14BrN3O2 |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methyl-5-(methylaminomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14BrN3O2/c1-4-15-9(14)8-7(10)6(5-11-2)12-13(8)3/h11H,4-5H2,1-3H3 |
InChI Key |
NYGLUNLIFMOROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)CNC)Br |
Origin of Product |
United States |
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